![molecular formula C11H13NO3 B061157 (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile CAS No. 189683-86-1](/img/structure/B61157.png)
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPPA is a chiral molecule with a molecular weight of 267.32 g/mol and a chemical formula of C13H17NO4.
Mécanisme D'action
The mechanism of action of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been reported to downregulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been found to induce caspase-dependent apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been shown to have both biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. In vivo studies have revealed that (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can attenuate inflammation and tissue damage in animal models of arthritis and colitis. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been shown to inhibit the growth of tumor xenografts in mice.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has several advantages as a research tool, including its chiral nature, high purity, and well-defined structure. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can be easily synthesized in the laboratory using commercially available starting materials and standard reaction conditions. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can also be used as a chiral building block in the synthesis of biologically active compounds, such as chiral ligands and pharmaceuticals. However, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile also has some limitations for lab experiments, such as its low solubility in water and some organic solvents. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can also be sensitive to air and moisture, which can affect its stability and purity.
Orientations Futures
There are several future directions for research on (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile. One potential direction is the further investigation of its anti-inflammatory and anti-tumor activities, as well as its mechanism of action. Another direction is the exploration of its potential as a chiral building block in the synthesis of new compounds with biological activity. Additionally, the development of new synthetic methods for (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile and its derivatives could enable the production of larger quantities of these compounds for research and commercial applications. Finally, the application of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile in new fields, such as catalysis and materials science, could lead to the discovery of novel properties and applications.
Méthodes De Synthèse
The synthesis of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile involves the reaction of 3-(methoxymethoxy)-4-methylbenzaldehyde with (R)-2-hydroxypropanenitrile in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile as a single enantiomer. The purity and yield of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can be optimized by adjusting the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been shown to exhibit anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been utilized as a chiral building block in the synthesis of biologically active compounds, such as chiral ligands and pharmaceuticals. In material science, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been used as a starting material for the synthesis of chiral polymers and liquid crystals. In analytical chemistry, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been employed as a chiral selector in chromatography and capillary electrophoresis for the separation of enantiomers.
Propriétés
Numéro CAS |
189683-86-1 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile |
InChI |
InChI=1S/C11H13NO3/c1-8-3-4-9(10(13)6-12)5-11(8)15-7-14-2/h3-5,10,13H,7H2,1-2H3/t10-/m0/s1 |
Clé InChI |
WMLJUGSUENPTEQ-JTQLQIEISA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H](C#N)O)OCOC |
SMILES |
CC1=C(C=C(C=C1)C(C#N)O)OCOC |
SMILES canonique |
CC1=C(C=C(C=C1)C(C#N)O)OCOC |
Synonymes |
(R)-3-METHOXYMETHOXY-4-METHYLMANDELONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)
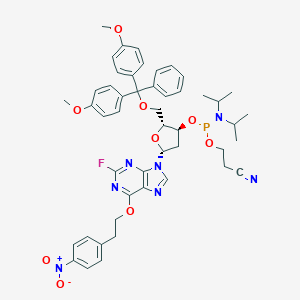

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)

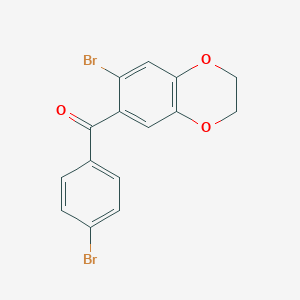
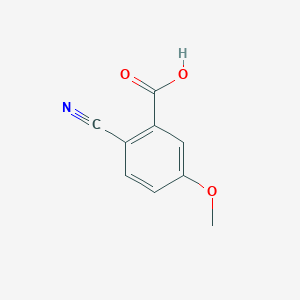

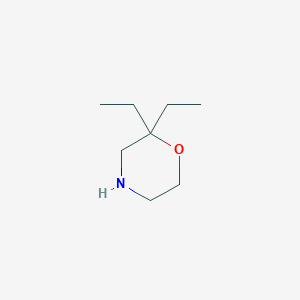
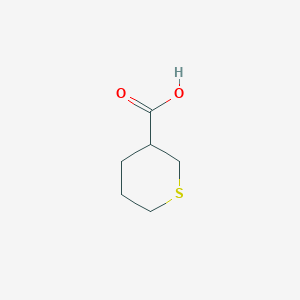



![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)